3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole
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Overview
Description
3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole is a complex organic compound that features a unique combination of functional groups, including dichlorophenyl, sulfanyl, methyl, imidazo, thiazol, and triazole moieties
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of thiazoles, which are known to have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Mode of Action
Thiazoles, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The presence of a thiazolidinone ring has been observed to lead to greater anti-inflammatory and analgesic activity .
Biochemical Pathways
Thiazoles are known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-b][1,3]thiazole ring.
Introduction of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction, often using azide and alkyne precursors.
Attachment of the Dichlorophenyl and Sulfanyl Groups: The dichlorophenyl group is typically introduced via a nucleophilic substitution reaction, while the sulfanyl group is added through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The triazole and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazole and thiazole derivatives.
Scientific Research Applications
3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole
- **3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-4-yl}-4H-1,2,4-triazole
Uniqueness
3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5S2/c1-9-13(23-5-6-24-15(23)19-9)14-20-21-16(22(14)2)25-8-10-3-4-11(17)7-12(10)18/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDLKCOVKOXVSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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